1-Octen-3-one-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octen-3-one-d5 is a deuterated analog of 1-Octen-3-one, a compound known for its strong metallic and mushroom-like odor. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Vorbereitungsmethoden
1-Octen-3-one-d5 can be synthesized through various methods. One common synthetic route involves the deuteration of 1-Octen-3-one. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium . Industrial production methods often involve the use of stable heavy isotopes of hydrogen, carbon, and other elements, which are incorporated into drug molecules as tracers for quantitation during the drug development process .
Analyse Chemischer Reaktionen
1-Octen-3-one-d5 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol, 1-Octen-3-ol-d5.
Substitution: This reaction can involve the replacement of functional groups in the molecule, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Octen-3-one-d5 has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Octen-3-one-d5 involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing various physiological processes. For example, in plants, it is involved in defense responses against herbivores by acting as a deterrent . The deuterium labeling allows for precise tracking of the compound in metabolic studies, providing valuable insights into its pharmacokinetics and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Octen-3-one-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1-Octen-3-one: The non-deuterated analog, known for its strong odor and role in plant defense mechanisms.
1-Octen-3-ol: The alcohol analog, which is also used in studies involving volatile organic compounds.
Methyl vinyl ketone: Another related enone, used in various chemical reactions and studies.
The deuterium labeling in this compound provides unique advantages in scientific research, such as improved stability and the ability to act as a tracer in metabolic studies .
Eigenschaften
Molekularformel |
C8H14O |
---|---|
Molekulargewicht |
131.23 g/mol |
IUPAC-Name |
7,7,8,8,8-pentadeuteriooct-1-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h4H,2-3,5-7H2,1H3/i1D3,3D2 |
InChI-Schlüssel |
KLTVSWGXIAYTHO-WNWXXORZSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCC(=O)C=C |
Kanonische SMILES |
CCCCCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.